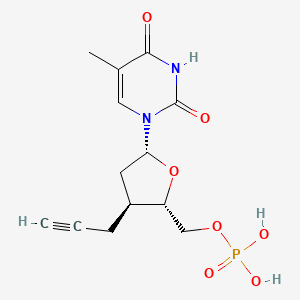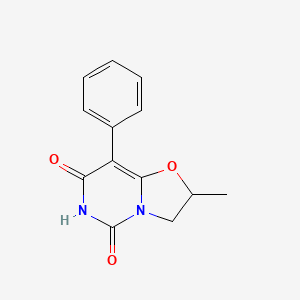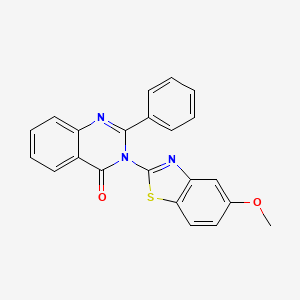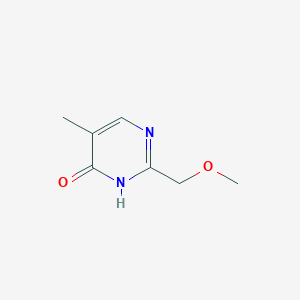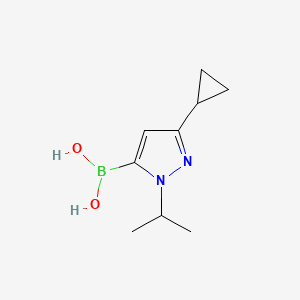
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with cyclopropyl and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated pyrazole with a boronic acid derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids, including (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid, often relies on scalable and efficient synthetic routes. Hydroboration of alkenes or alkynes followed by oxidation is a common industrial method . This process involves the addition of a borane reagent to an unsaturated bond, followed by oxidation to yield the boronic acid.
化学反応の分析
Types of Reactions
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding alcohol, while reduction with lithium aluminum hydride can produce the corresponding alkane.
科学的研究の応用
Chemistry
In chemistry, (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its boronic acid group can interact with biological targets, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes .
作用機序
The mechanism of action of (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological activities . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid: Similar structure but lacks the cyclopropyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring and a boronic acid ester group.
1H-Pyrazole-4-boronic acid: A simpler pyrazole derivative with a boronic acid group.
Uniqueness
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of both cyclopropyl and isopropyl groups on the pyrazole ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other boronic acid derivatives.
特性
分子式 |
C9H15BN2O2 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC名 |
(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-6(2)12-9(10(13)14)5-8(11-12)7-3-4-7/h5-7,13-14H,3-4H2,1-2H3 |
InChIキー |
KSMSGERLIGZEIM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NN1C(C)C)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


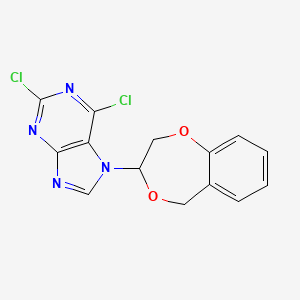
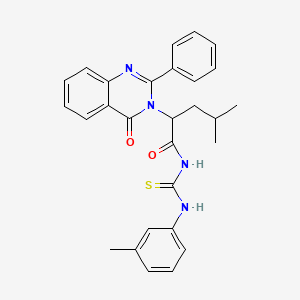
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)

![2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid](/img/structure/B12922984.png)

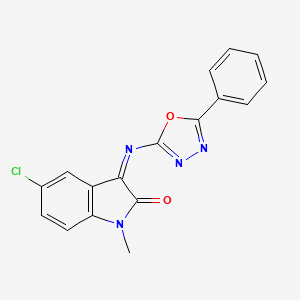
![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)
